

# The Use of Cyanine7.5 Amine in Research: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyanine7.5 amine

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Cyanine7.5 (Cy7.5) amine is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in a wide range of life science research applications. Its utility stems from its favorable photophysical properties, including a high extinction coefficient and fluorescence emission in the NIR spectrum, which allows for deep tissue penetration with minimal autofluorescence from biological tissues. This technical guide provides a comprehensive overview of the applications of Cy7.5 amine, with a focus on bioconjugation, in vivo imaging, and flow cytometry. Detailed experimental protocols, quantitative data, and troubleshooting advice are provided to assist researchers in effectively utilizing this versatile fluorophore.

## Core Properties and Quantitative Data

**Cyanine7.5 amine** is characterized by its long-wavelength absorption and emission maxima, making it an ideal candidate for applications requiring deep tissue imaging. The primary amine group on the molecule provides a reactive handle for conjugation to a variety of biomolecules and nanoparticles.

## Photophysical Properties of Cyanine7.5 Amine

The selection of a fluorophore is critically dependent on its photophysical characteristics. The following table summarizes the key quantitative data for **Cyanine7.5 amine**, compiled from various sources. These values can serve as a reference for experimental design and instrument setup.

Property	Value	Source(s)
Excitation Maximum ( $\lambda_{ex}$ )	~788 nm	[1][2][3]
Emission Maximum ( $\lambda_{em}$ )	~808 nm	[1][2][3]
Molar Extinction Coefficient ( $\epsilon$ )	~223,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Fluorescence Quantum Yield ( $\Phi$ )	~0.10	[1]
Solubility	Good in DMSO, DMF, and alcohols	[1]
Storage Conditions	-20°C in the dark, desiccated	[1][4]

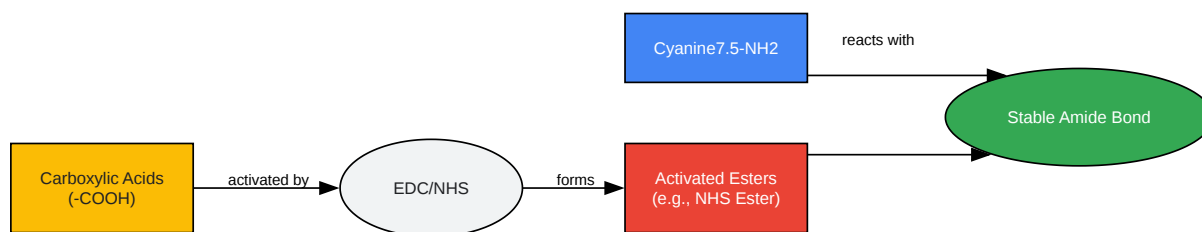
Note: The exact spectral properties may vary slightly depending on the solvent and conjugation partner.

## Key Applications and Experimental Protocols

The primary amine group of **Cyanine7.5 amine** allows for its covalent attachment to various molecules through standard bioconjugation techniques. This versatility has led to its widespread use in several key research areas.

### Bioconjugation of Cyanine7.5 Amine

The most common application of **Cyanine7.5 amine** is its conjugation to proteins (such as antibodies), peptides, nucleic acids, and nanoparticles. The primary amine serves as a nucleophile that can react with various electrophilic functional groups to form stable covalent bonds.



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Caption: Reaction scheme for conjugating **Cyanine7.5 amine**.

This protocol describes the conjugation of **Cyanine7.5 amine** to an antibody using a two-step process involving the activation of a carboxylic acid on a modifying agent (if the antibody itself is not being modified to introduce a reactive group) or directly to a carboxylated antibody. For a more direct approach, Cyanine7.5 NHS ester is often used to react with the primary amines (lysine residues) on the antibody. Below is a general protocol using an NHS ester for labeling.

Materials:

- Antibody (in amine-free buffer, e.g., PBS)
- Cyanine7.5 NHS Ester (or **Cyanine7.5 amine** activated with a homobifunctional crosslinker)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

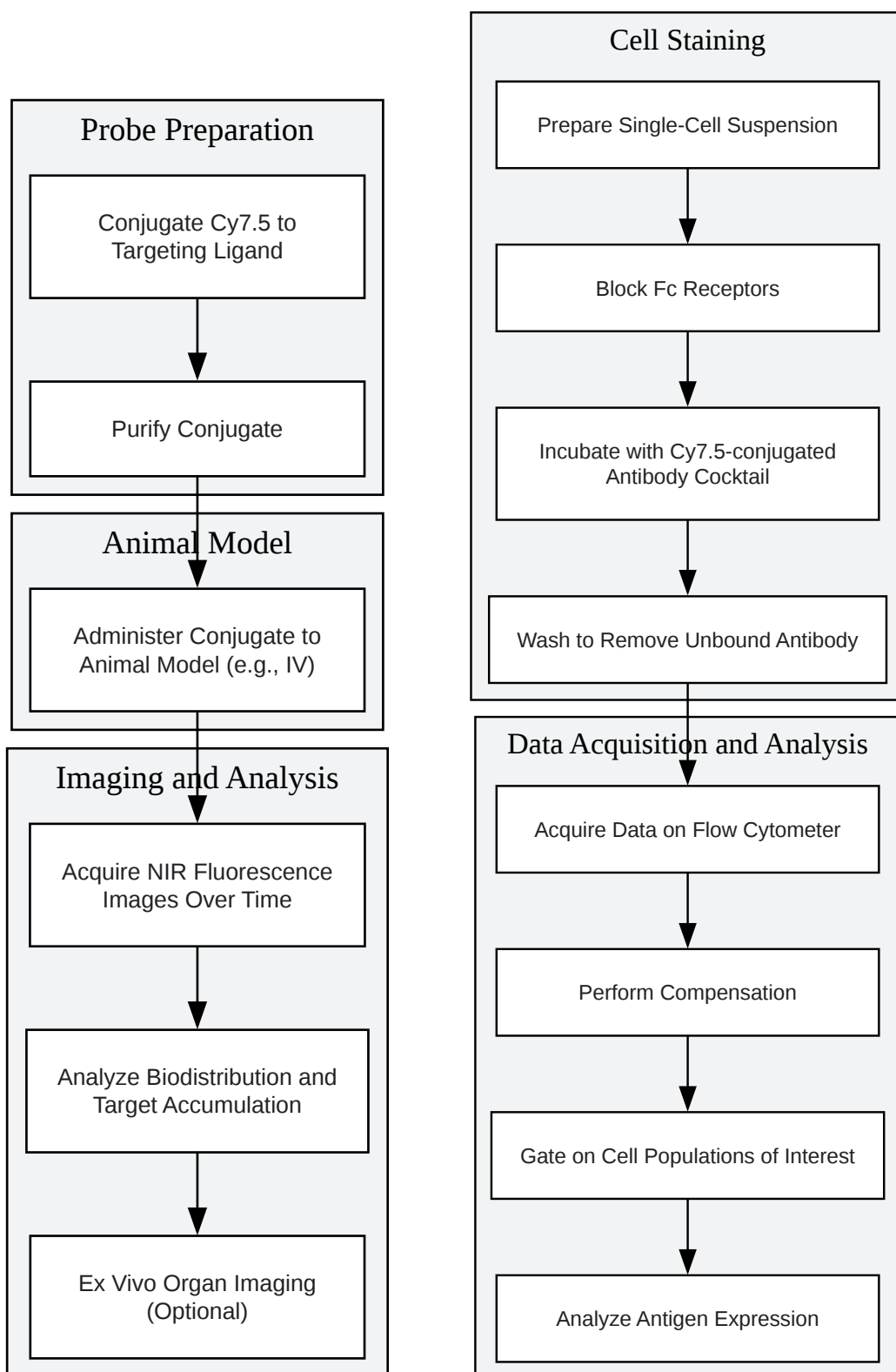
Procedure:

- Prepare the Antibody:
  - Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.
  - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.[5]
- Prepare the Dye:
  - Immediately before use, dissolve the Cyanine7.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

- Conjugation Reaction:
  - Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point, but this should be optimized for each specific antibody.[\[4\]](#)[\[5\]](#)
  - Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[\[5\]](#)
  - Incubate the reaction mixture for 60-120 minutes at room temperature, protected from light.[\[4\]](#)
- Purification:
  - Separate the labeled antibody from the unreacted dye using a purification column (e.g., Sephadex G-25) equilibrated with PBS.[\[5\]](#)
  - Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).

## In Vivo Imaging

The NIR fluorescence of Cy7.5 makes it an excellent probe for non-invasive in vivo imaging. The reduced scattering and absorption of NIR light by tissues allow for deeper penetration and a higher signal-to-background ratio compared to visible fluorophores.[\[6\]](#)



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- To cite this document: BenchChem. [The Use of Cyanine7.5 Amine in Research: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606873#what-is-cyanine7-5-amine-used-for-in-research]

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